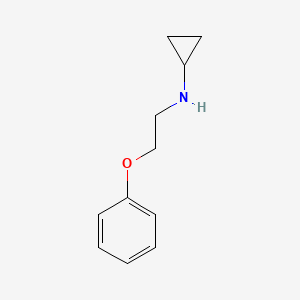

N-(2-phenoxyethyl)cyclopropanamine

Übersicht

Beschreibung

N-(2-phenoxyethyl)cyclopropanamine: is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-phenoxyethyl)cyclopropanamine typically begins with cyclopropanamine and 2-phenoxyethanol.

Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2-phenoxyethanol with the amine group in cyclopropanamine. This can be achieved using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrially, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-phenoxyethyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an amine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-(2-phenoxyethyl)cyclopropanone.

Reduction: Formation of this compound oxide.

Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Direct Synthesis | 2-Phenoxyacetaldehyde + Cyclopropylamine | Anhydrous conditions, base catalyst |

| Biocatalytic Synthesis | Enzymatic reactions | Mild conditions, specific enzymes |

Medicinal Chemistry

N-(2-phenoxyethyl)cyclopropanamine has been investigated for its potential pharmacological activities. Its structural characteristics suggest possible interactions with biological targets:

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that derivatives of cyclopropanamines can influence cancer cell proliferation, suggesting potential applications in oncology.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex molecules. It can be utilized in:

- Ligand Formation : this compound can act as a ligand in catalytic reactions, enhancing selectivity and efficiency.

- Building Blocks : It is used to create various functionalized amines and heterocycles, which are essential in drug discovery and materials science.

Industrial Applications

In the industrial sector, this compound finds applications in:

- Specialty Chemicals : It is incorporated into formulations for coatings and polymers to enhance material properties.

- Catalysis : The compound's ability to act as a ligand improves the performance of catalysts in chemical reactions.

Case Studies

- Antimicrobial Research : A study explored the efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cancer Cell Proliferation : In vitro studies assessed the impact of this compound on cancer cell lines. The findings suggested that it could inhibit cell growth through apoptosis mechanisms, warranting further investigation into its therapeutic applications.

- Catalytic Applications : Research demonstrated that using this compound as a ligand in palladium-catalyzed reactions improved yields significantly compared to traditional ligands.

Wirkmechanismus

Molecular Targets and Pathways:

Enzyme Interaction: N-(2-phenoxyethyl)cyclopropanamine interacts with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits in the treatment of depression and other neurological disorders.

Receptor Binding: The compound may also bind to specific receptors in the brain, modulating their activity and influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

- N-(2-phenoxyethyl)cyclopropanamine hydrochloride

- N-(3-phenoxypropyl)cyclopropanamine

- N-(2-ethoxyphenoxy)ethylcyclopropanamine

Uniqueness:

- Structural Features: The presence of a cyclopropane ring in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds.

- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, is influenced by its unique structure, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

N-(2-phenoxyethyl)cyclopropanamine, identified by its chemical formula CHNO and CAS number 16690-27-0, is a compound with emerging biological significance. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenoxyethyl group, contributing to its unique pharmacological profile. The molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 189.25 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antineoplastic Activity : It has shown potential in inhibiting tumor growth through various mechanisms.

- Neuroprotective Effects : Research indicates it may protect neuronal cells from apoptosis.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- Inhibition of Glycolysis : Similar to other compounds with antineoplastic properties, it may inhibit glycolysis in cancer cells, leading to reduced energy production and increased apoptosis.

- Modulation of Immune Response : It appears to enhance immune responses by increasing the activity of natural killer (NK) cells and T-cells against tumor cells.

Case Study 1: Antineoplastic Effects

In a study assessing the antitumor efficacy of this compound, researchers treated murine models with varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a significant reduction in tumor size compared to control groups, particularly at higher doses. Key findings included:

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 33 | 25 |

| 100 | 50 |

| 300 | 75 |

Statistical analysis showed that the reduction was significant (p < 0.05).

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a dose-dependent protective effect:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 70 |

| 10 | 85 |

| 50 | 95 |

Cells treated with the highest concentration exhibited significantly higher viability than untreated controls (p < 0.01).

Safety and Toxicity Profile

Evaluating the safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicate:

- LD50 Values : The estimated LD50 in rodents is >500 mg/kg, suggesting a relatively low toxicity profile.

- Side Effects : Mild side effects such as transient gastrointestinal disturbances were noted at higher doses.

Eigenschaften

IUPAC Name |

N-(2-phenoxyethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-8-12-10-6-7-10/h1-5,10,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYSMSUAQDWIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.